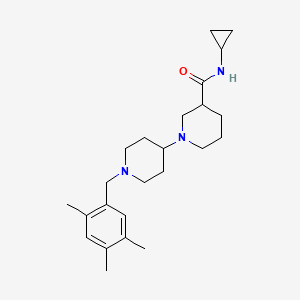
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide, also known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTB is a benzothienyl amide derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide is not fully understood. However, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and glutamate. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been shown to have several biochemical and physiological effects. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has also been shown to reduce oxidative stress and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has several advantages for lab experiments. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide is stable and can be easily synthesized in large quantities. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide is also highly soluble in water, which makes it easy to administer to animals. However, N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has some limitations, including its limited solubility in organic solvents and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide research. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide could be further studied for its potential therapeutic applications in neurological disorders. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide could also be studied for its potential as an analgesic and anti-inflammatory agent. Additionally, N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide could be further studied to elucidate its mechanism of action and to optimize its synthesis method for improved yields and purity.
Métodos De Síntesis
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been synthesized through several methods, including the reaction of 3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene with 3,3-dimethylbutanoyl chloride in the presence of a base. Another method involves the reaction of 3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene with 3,3-dimethylbutanoyl isocyanate. These methods have been optimized to produce high yields of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide.
Aplicaciones Científicas De Investigación
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has also been studied for its potential as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-5-11-6-7-12-13(10-18)16(21-14(12)8-11)19-15(20)9-17(2,3)4/h11H,5-9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRSYJOPSHAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-(3-methyl-1-benzothien-2-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6005947.png)

![4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005960.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-3-methyl-1H-indole](/img/structure/B6005964.png)
![N-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005972.png)
![4-[(4-methylpiperazin-1-yl)carbonyl]-1,2,5-oxadiazol-3-amine 5-oxide](/img/structure/B6005980.png)
![4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B6005997.png)
![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)

![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6006018.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B6006030.png)
![4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B6006036.png)

![2-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6006049.png)